
(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid is a chiral amino acid derivative with a unique structure that includes a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation of cyclohexenone with malonic acid, followed by decarboxylation and amination. The reaction conditions typically include the use of a base such as piperidine or pyridine, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of cyclohexenone derivatives followed by amination. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated amino acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amino acids.
Substitution: Formation of N-substituted amino acids.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and materials with specific properties, such as enhanced solubility and photoluminescence.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The cyclohexene ring and amino acid moiety allow for versatile binding interactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclohex-1-en-1-yl)acetic acid: Similar structure but lacks the amino group.
Cyclohexenone: A precursor in the synthesis of (2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid.
Poly[2-(cyclohex-2-en-1-yl)aniline]: A polymer derivative with different applications.
Uniqueness
This compound is unique due to its chiral center and the presence of both an amino group and a cyclohexene ring
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(2R)-2-amino-2-cyclohex-2-en-1-ylacetic acid |
InChI |
InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5,9H2,(H,10,11)/t6?,7-/m1/s1 |
InChI-Schlüssel |
PYQPZOZULLHXKK-COBSHVIPSA-N |
Isomerische SMILES |
C1CC=CC(C1)[C@H](C(=O)O)N |
Kanonische SMILES |
C1CC=CC(C1)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B15277955.png)
![(R)-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine](/img/structure/B15277957.png)

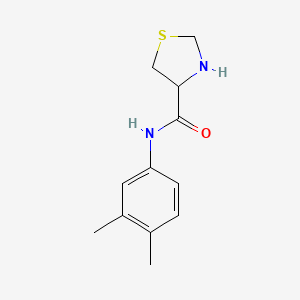
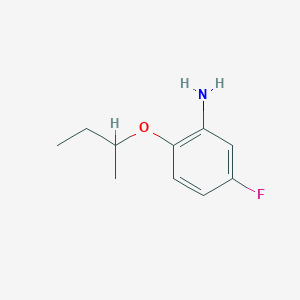
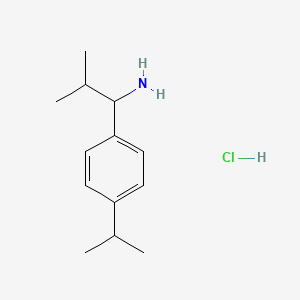

![2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
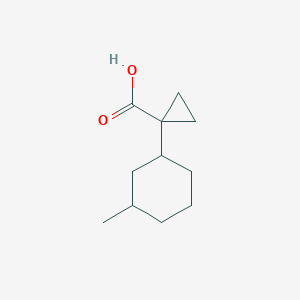
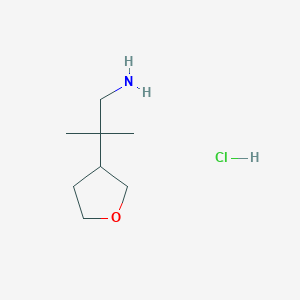
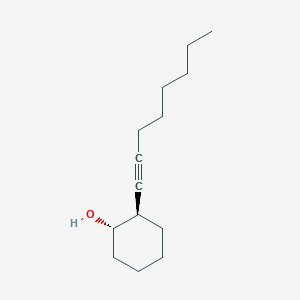
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
